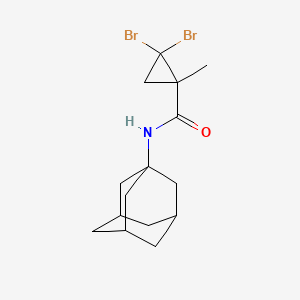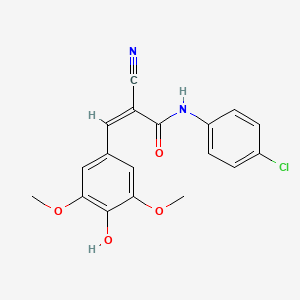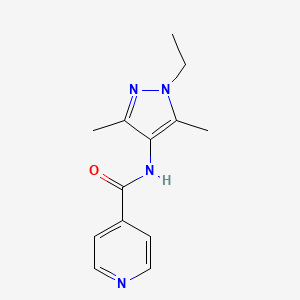![molecular formula C18H22ClN5O2S B6063098 4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6063098.png)
4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine (also known as CSP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CSP is a small-molecule inhibitor that selectively targets protein kinases, which are involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Mechanism of Action
CSP selectively targets protein kinases by binding to the ATP-binding site of the kinase domain, leading to the inhibition of kinase activity. This results in the downstream inhibition of various signaling pathways that are involved in cellular processes such as cell growth, differentiation, and apoptosis. The selectivity of CSP for protein kinases is due to the specific interactions between CSP and the amino acid residues in the ATP-binding site of the kinase domain.
Biochemical and Physiological Effects:
CSP has been shown to have various biochemical and physiological effects, depending on the specific protein kinases that are targeted. In cancer cells, CSP induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth and proliferation. In inflammatory cells, CSP reduces the production of pro-inflammatory cytokines and chemokines, leading to the attenuation of inflammation. In neuronal cells, CSP protects against oxidative stress and neuroinflammation, leading to the improvement of cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of CSP is its high selectivity for protein kinases, which allows for the specific targeting of signaling pathways that are involved in various cellular processes. Another advantage is its small molecular size, which allows for efficient cellular uptake and distribution. However, one limitation of CSP is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo. Additionally, the high cost of CSP synthesis and the limited availability of commercial sources can be a barrier to its widespread use in scientific research.
Future Directions
There are several future directions for the scientific research of CSP. One direction is the development of more efficient synthesis methods that can improve the yield and purity of CSP. Another direction is the optimization of the pharmacokinetic properties of CSP, such as its solubility and stability, to improve its efficacy in vivo. Additionally, the identification of specific protein kinases that are targeted by CSP can lead to the development of more selective and potent inhibitors. Finally, the evaluation of the safety and toxicity of CSP in preclinical and clinical studies can provide valuable information for its potential use as a therapeutic agent.
Synthesis Methods
The synthesis of CSP involves several steps, starting with the reaction of 2-chlorobenzenesulfonyl chloride with piperazine in the presence of a base to form 4-(2-chlorobenzenesulfonyl)piperazine. This intermediate product is then reacted with 6-(1-pyrrolidinyl)pyrimidine-2,4-diamine in the presence of a catalyst to form CSP. The overall yield of the synthesis process is about 50%, and the purity of the final product can be improved through recrystallization.
Scientific Research Applications
CSP has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. In cancer research, CSP has been shown to inhibit the growth and proliferation of various cancer cell lines, including lung, breast, and colon cancer cells. CSP achieves this by selectively targeting protein kinases that are overexpressed in cancer cells, leading to cell cycle arrest and apoptosis. In inflammation research, CSP has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In neurodegenerative disease research, CSP has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O2S/c19-15-5-1-2-6-16(15)27(25,26)24-11-9-23(10-12-24)18-13-17(20-14-21-18)22-7-3-4-8-22/h1-2,5-6,13-14H,3-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPFKWFIZSRAPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[(2-Chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazino]-N-cyclohexyl-2-oxoacetamide](/img/structure/B6063035.png)
![1-butyl-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B6063042.png)
![N~1~-(3,5-dimethylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6063055.png)
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl){[5-(methoxymethyl)-2-furyl]methyl}methylamine](/img/structure/B6063059.png)
![N-(3-chloro-4-fluorophenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B6063063.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-{[5-(methoxymethyl)-2-furyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B6063075.png)
![7-(2,3-dichlorobenzoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6063083.png)
![N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B6063085.png)

![diethyl {amino[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]methylene}malonate](/img/structure/B6063105.png)

![N-(4-acetylphenyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]acetamide](/img/structure/B6063125.png)
![2-(ethylthio)-7-(2-methoxy-5-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6063137.png)